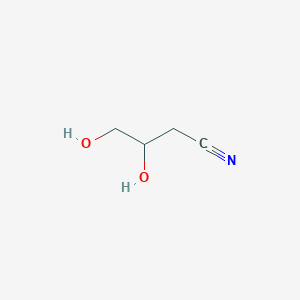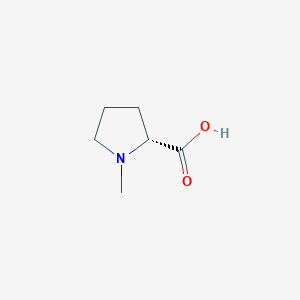
3,4-Dihydroxybutanenitrile
Vue d'ensemble
Description
3,4-Dihydroxybutanenitrile is a chemical compound with the molecular formula C4H7NO2 . It has a molecular weight of 101.11 and is also known as DHBn. The IUPAC name for this compound is 3,4-dihydroxybutanenitrile .
Synthesis Analysis
DHBn can be synthesized by a number of methods, including the reaction between 3,4-dihydroxybutanal and cyanide ion, and the reaction between 3-acetylene-1,2-diol and cyanide ion.Molecular Structure Analysis
The InChI code for 3,4-Dihydroxybutanenitrile is 1S/C4H7NO2/c5-2-1-4(7)3-6/h4,6-7H,1,3H2 . This indicates the structural formula of the compound and how the atoms are connected.Physical And Chemical Properties Analysis
3,4-Dihydroxybutanenitrile is a white to off-white crystalline powder that is soluble in water, ethanol, and acetone. It has a density of 1.22 g/cm3 and a boiling point of 245 ℃. The compound is stored at a temperature of -10 .Applications De Recherche Scientifique
1. Biomedical and Tissue Engineering Materials
Polyhydroxyalkanoates (PHA), including derivatives like 3-hydroxybutyrate and 4-hydroxybutyrate, are used in biomedical applications due to their biodegradability and biocompatibility. They are utilized in devices like sutures, cardiovascular patches, and bone marrow scaffolds (Chen & Wu, 2005).
2. Synthesis of Neurological Disorder Therapeutics
4-Aminobutanenitrile, a derivative of 3,4-Dihydroxybutanenitrile, plays a crucial role in synthesizing therapeutics for neurological disorders like Parkinson’s and Alzheimer’s diseases (Capon, Avery, Purdey, & Abell, 2020).
3. Catalysis and Chemical Synthesis
Ruthenium-catalyzed reactions involving amino alcohols and dienes, where 3,4-Dihydroxybutanenitrile-related compounds play a role, are significant in chemical synthesis, demonstrating novel regioselectivity and potential in creating complex organic molecules (Chen et al., 2015).
4. Environmentally Benign Polymer Synthesis
The use of 3,4-Dihydroxybutyric acid, a compound related to 3,4-Dihydroxybutanenitrile, in the production of biocompatible polymers shows promise in creating environmentally friendly materials, particularly for medical applications like drug delivery systems (Tsai, Wang, & Darensbourg, 2016).
5. Biotechnological Production of Platform Chemicals
Biotechnological methods for producing important platform chemicals, like 3,4-Dihydroxybutyric acid, from renewable resources such as D-xylose demonstrate the potential for sustainable production of valuable chemicals (Zhang et al., 2022).
6. Formation of Functionalized Carbocycles
3,4-Dihydroxybutanenitrile derivatives are used in the formation of functionalized carbocycles, which are significant in organic synthesis and pharmaceutical applications (Matsumoto, Masu, Yamaguchi, & Takeda, 2004).
Safety And Hazards
The compound has several hazard statements including H227, H302, H312, H315, H318, H332, H335 . These codes represent various hazards such as flammability, harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
Propriétés
IUPAC Name |
3,4-dihydroxybutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-2-1-4(7)3-6/h4,6-7H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKPBRJADBPHSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449925 | |
| Record name | 3,4-dihydroxybutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxybutanenitrile | |
CAS RN |
126577-60-4, 83527-35-9 | |
| Record name | 3,4-dihydroxybutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydroxybutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B152133.png)
![2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B152139.png)









